molecular formula C21H25Cl3N2O4 B12294692 H-Lys(2,4-dichloro-Z)-OBzl

H-Lys(2,4-dichloro-Z)-OBzl

Cat. No.: B12294692
M. Wt: 475.8 g/mol
InChI Key: OFVFFFSCHWEDRO-UHFFFAOYSA-N
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Description

H-Lys(2,4-dichloro-Z)-OBzl is a synthetic compound that belongs to the class of modified amino acids. It is characterized by the presence of a lysine residue that is protected by a 2,4-dichlorobenzyl group. This compound is often used in peptide synthesis and other chemical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(2,4-dichloro-Z)-OBzl typically involves the protection of the lysine amino group with a 2,4-dichlorobenzyl group. The process generally includes the following steps:

    Protection of the Amino Group: The lysine amino group is protected using 2,4-dichlorobenzyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected lysine is then coupled with benzyl alcohol under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of lysine and 2,4-dichlorobenzyl chloride are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

H-Lys(2,4-dichloro-Z)-OBzl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The 2,4-dichlorobenzyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of oxidized lysine derivatives.

    Reduction: Formation of reduced lysine derivatives.

    Substitution: Formation of substituted lysine derivatives with different functional groups.

Scientific Research Applications

H-Lys(2,4-dichloro-Z)-OBzl has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected lysine derivative.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of H-Lys(2,4-dichloro-Z)-OBzl involves its interaction with specific molecular targets. The 2,4-dichlorobenzyl group provides steric hindrance, which can affect the compound’s binding to enzymes and other proteins. This can lead to inhibition or modification of protein function, making it useful in various biochemical studies.

Comparison with Similar Compounds

H-Lys(2,4-dichloro-Z)-OBzl can be compared with other protected lysine derivatives such as:

    H-Lys(Z)-OBzl: Lacks the dichloro substitution, making it less sterically hindered.

    H-Lys(2,4-dichloro-Z)-OH: Similar structure but without the benzyl ester group.

    H-Lys(Boc)-OBzl: Uses a tert-butyloxycarbonyl group for protection instead of 2,4-dichlorobenzyl.

The uniqueness of this compound lies in its specific protective group, which provides distinct steric and electronic properties, making it suitable for specialized applications in peptide synthesis and biochemical research.

Properties

Molecular Formula

C21H25Cl3N2O4

Molecular Weight

475.8 g/mol

IUPAC Name

benzyl 2-amino-6-[(2,4-dichlorophenyl)methoxycarbonylamino]hexanoate;hydrochloride

InChI

InChI=1S/C21H24Cl2N2O4.ClH/c22-17-10-9-16(18(23)12-17)14-29-21(27)25-11-5-4-8-19(24)20(26)28-13-15-6-2-1-3-7-15;/h1-3,6-7,9-10,12,19H,4-5,8,11,13-14,24H2,(H,25,27);1H

InChI Key

OFVFFFSCHWEDRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=C(C=C(C=C2)Cl)Cl)N.Cl

Origin of Product

United States

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